

Application Notes and Protocols: Tpc2-A1-N in Parkinson's Disease Research Models

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Compound of Interest

Compound Name: *Tpc2-A1-N*

Cat. No.: *B8136408*

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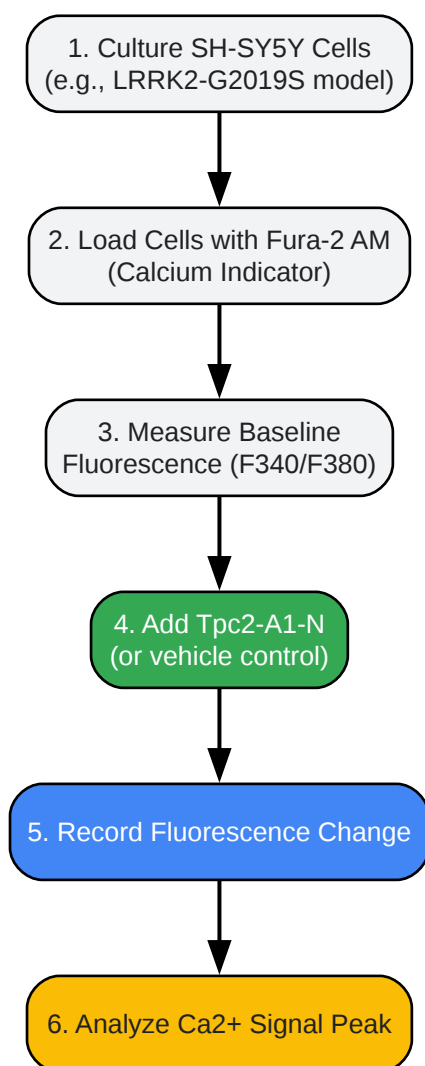
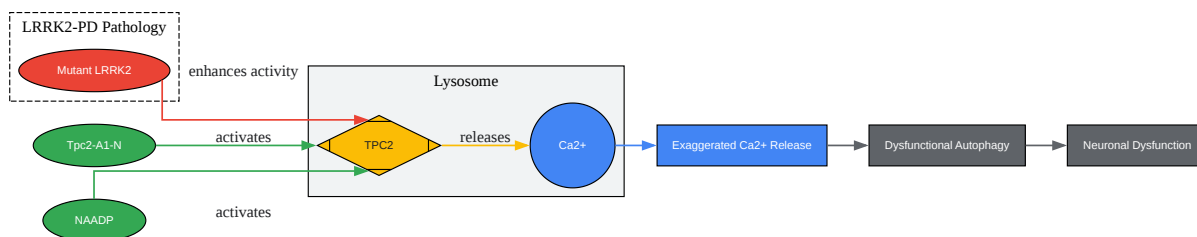
Introduction

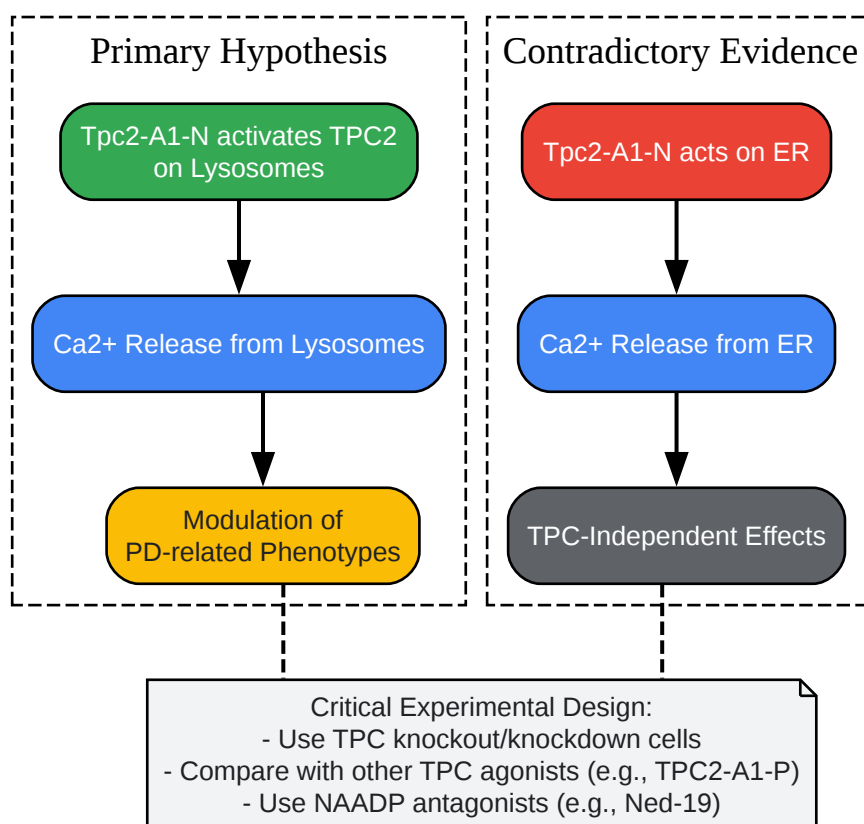
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. A growing body of evidence implicates lysosomal dysfunction in the pathogenesis of PD. Two-pore channels (TPCs), particularly TPC2, are endo-lysosomal ion channels that regulate calcium (Ca^{2+}) signaling and trafficking events. In genetic forms of PD linked to mutations in the LRRK2 gene, TPC2 activity is often dysregulated. **Tpc2-A1-N** is a cell-permeable small molecule agonist that preferentially activates TPC2, mimicking the effect of the endogenous messenger nicotinic acid adenine dinucleotide phosphate (NAADP) and inducing a Ca^{2+} -permeable state.[1] This makes **Tpc2-A1-N** a valuable tool for investigating the role of TPC2-mediated Ca^{2+} signaling in the context of Parkinson's disease. However, researchers should be aware of recent findings suggesting that **Tpc2-A1-N** may also induce Ca^{2+} release from the endoplasmic reticulum, independent of TPC channels.[2][3] Careful experimental design and appropriate controls are therefore essential.

Mechanism of Action and Signaling Pathway

In models of LRRK2-associated Parkinson's disease, the mutant LRRK2 protein is thought to enhance the functionality of TPC2 channels.[4] This leads to exaggerated Ca^{2+} release from lysosomes, disrupting intracellular Ca^{2+} homeostasis and impairing processes such as autophagy and endo-lysosomal trafficking. **Tpc2-A1-N** can be used to probe this pathway by

selectively activating TPC2 and studying the downstream consequences on neuronal function and viability.





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References

- 1. rupress.org [rupress.org]
- 2. Small molecule agonist TPC2-A1-N increases intracellular Ca²⁺ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule agonist TPC2-A1-N increases intracellular Ca²⁺ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]

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